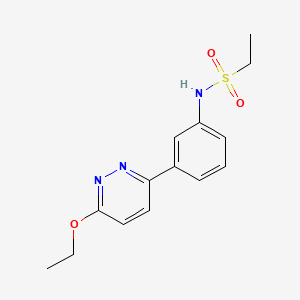
N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Sulfonamide compounds, including those structurally related to N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, are synthesized through various chemical processes involving the formation of sulfonamide linkages. For instance, the synthesis of phenyl benzenesulfonamides as selective 5-HT6 antagonists involves substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides and their analogues, highlighting the versatility of sulfonamide chemistry in producing compounds with high affinity and selectivity for biological targets (Bromidge et al., 2001).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is critical for their biological activity and interaction with biological targets. Studies involving X-ray crystallography and density functional theory (DFT) have provided insights into the molecular and electronic structures of related sulfonamide compounds, facilitating the understanding of their conformational preferences and tautomeric equilibria (Xiao et al., 2022).
Wissenschaftliche Forschungsanwendungen
SB-399885 as a Selective 5-HT6 Receptor Antagonist
- Research Overview : A study by Hirst et al. (2006) focused on SB-399885, which is structurally similar to N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. This compound was identified as a potent, selective 5-HT6 receptor antagonist with promising cognitive enhancing properties. The research highlighted its potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia.
- Key Findings : The study demonstrated SB-399885's ability to reverse scopolamine-induced deficits in rat novel object recognition paradigms and to improve spatial learning in aged rats. Moreover, it was found to increase extracellular acetylcholine levels in the rat medial prefrontal cortex.
- Source : (Hirst et al., 2006)
N-Phenyl-4-Methoxy-3-Piperazin-1-Ylbenzenesulfonamides as 5-HT6 Antagonists
- Research Overview : Bromidge et al. (2001) explored a series of compounds, including N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides, which are structurally related to N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. These compounds were identified as high affinity and selective 5-HT6 antagonists.
- Key Findings : The study noted a range of pharmacokinetic profiles in rats for these compounds, correlating CNS penetration with clearance rates. This led to the selection of one compound (SB-357134) for further pre-clinical evaluation.
- Source : (Bromidge et al., 2001)
N-[3-(1H-Imidazol-4-Ylmethyl)Phenyl]Ethanesulfonamide as an α1-Adrenoceptor Ligand
- Research Overview : Altenbach et al. (2002) studied N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866), which is an α1-adrenoceptor ligand with potential clinical applications. This research is relevant due to the structural similarity to N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
- Key Findings : The compound displayed a unique profile of α1A agonism combined with α1B and α1D antagonism, suggesting its potential for selective therapeutic applications.
- Source : (Altenbach et al., 2002)
Synthesis and Characterization of Sulfonamide Derivatives
- Research Overview : El-Gaby et al. (2018) conducted a study on the synthesis and characterization of various sulfonamide derivatives, including those containing the pyridazine ring, which is relevant to the compound .
- Key Findings : This research demonstrated the potential of these compounds in antimicrobial applications, highlighting their versatility in medicinal chemistry.
- Source : (El-Gaby et al., 2018)
Eigenschaften
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-20-14-9-8-13(15-16-14)11-6-5-7-12(10-11)17-21(18,19)4-2/h5-10,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKRSMNPESOZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)
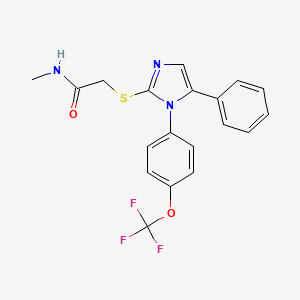
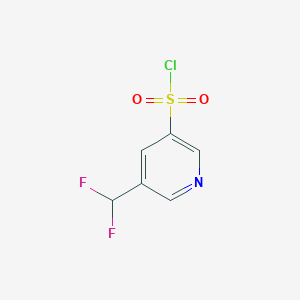
![(6S,9'Ar)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]](/img/structure/B2483262.png)
![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2483264.png)
![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2483271.png)

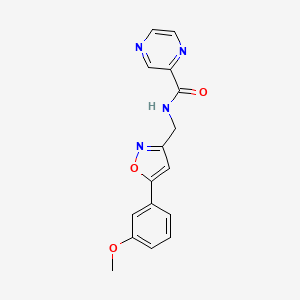
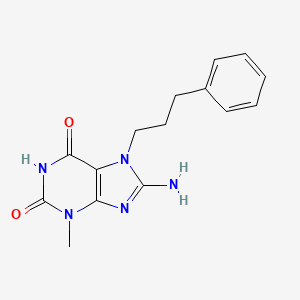
![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2483280.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)